molecular formula C11H13N3O4 B11738278 (E)-6-((Dimethylamino)methylene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

(E)-6-((Dimethylamino)methylene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Cat. No.: B11738278
M. Wt: 251.24 g/mol
InChI Key: HSCPDLJCMIRSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione is a complex organic compound with a unique structure that combines elements of furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-[(Dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.

Scientific Research Applications

6-[(Dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[(dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Dimethylamino)methylidene]-2,2-dimethylcyclohexan-1-one
  • 6-[(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Uniqueness

What sets 6-[(dimethylamino)methylidene]-1,3-dimethyl-1H,2H,3H,4H,5H,6H-furo[2,3-d]pyrimidine-2,4,5-trione apart is its unique combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

6-(dimethylaminomethylidene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione

InChI

InChI=1S/C11H13N3O4/c1-12(2)5-6-8(15)7-9(16)13(3)11(17)14(4)10(7)18-6/h5H,1-4H3

InChI Key

HSCPDLJCMIRSHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)C(=CN(C)C)O2)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.